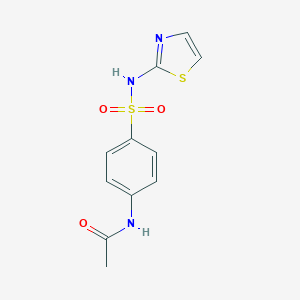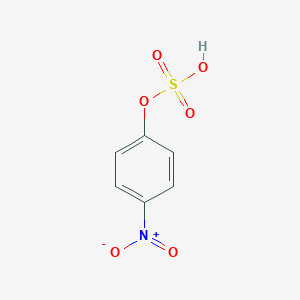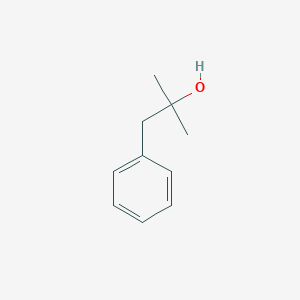
3-Hepten, 2,2,4,6,6-Pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,6,6-PENTAMETHYL-3-HEPTENE is an organic compound with the molecular formula C12H24. It is a branched-chain hydrocarbon and a member of the alkene family, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain. This compound is known for its unique structure, which includes five methyl groups attached to the heptene backbone, making it highly branched and sterically hindered .
Wissenschaftliche Forschungsanwendungen
2,2,4,6,6-PENTAMETHYL-3-HEPTENE has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of steric hindrance on reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research explores its potential use in drug development, particularly in designing molecules with specific steric and electronic properties.
Wirkmechanismus
Target of Action
It has been shown to exhibit potent antibacterial activity against gram-positive bacteria , suggesting that its targets may be bacterial cell components.
Mode of Action
It has been shown to have a radical mechanism of action . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of radicals that can disrupt cellular processes.
Biochemical Pathways
Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
The result of the action of 3-Heptene, 2,2,4,6,6-pentamethyl- is the inhibition of growth in Gram-positive bacteria . This suggests that the compound’s action leads to bactericidal or bacteriostatic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE can be synthesized through various methods. One common approach involves the reaction of alkynes with isobutene alcohol under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature and pressure to ensure the correct formation of the double bond and the attachment of the methyl groups.
Industrial Production Methods: In an industrial setting, the production of 2,2,4,6,6-PENTAMETHYL-3-HEPTENE may involve the polymerization of alkenes followed by selective hydrogenation and isomerization processes. These methods are designed to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents such as chlorine or bromine under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Vergleich Mit ähnlichen Verbindungen
2,2,4,6,6-Pentamethylheptane: A saturated hydrocarbon with similar branching but lacking the double bond.
2,2,4,6,6-Pentamethyl-3-hexene: A similar alkene with one fewer carbon atom in the chain.
2,2,4,6,6-Pentamethyl-3-octene: An alkene with one additional carbon atom in the chain.
Uniqueness: 2,2,4,6,6-PENTAMETHYL-3-HEPTENE is unique due to its specific combination of a double bond and extensive branching. This structure imparts distinct steric and electronic properties, influencing its reactivity and interactions in ways that differ from its saturated or less-branched analogs .
Eigenschaften
CAS-Nummer |
123-48-8 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
2,2,4,6,6-pentamethylhept-3-ene |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 |
InChI-Schlüssel |
NBUMCEJRJRRLCA-UHFFFAOYSA-N |
SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
Isomerische SMILES |
C/C(=C\C(C)(C)C)/CC(C)(C)C |
Kanonische SMILES |
CC(=CC(C)(C)C)CC(C)(C)C |
Key on ui other cas no. |
27656-49-1 123-48-8 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenanthro[4,3-b]thiophene](/img/structure/B89516.png)
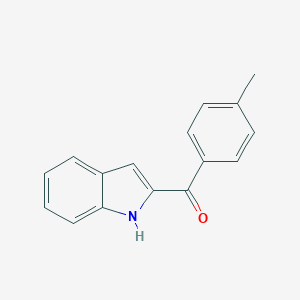


![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)

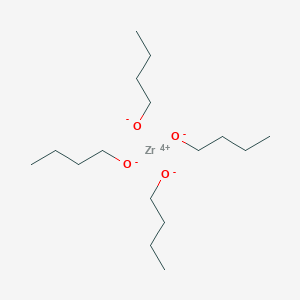
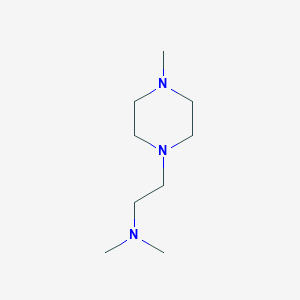

![Phenanthro[3,4-b]thiophene](/img/structure/B89531.png)
